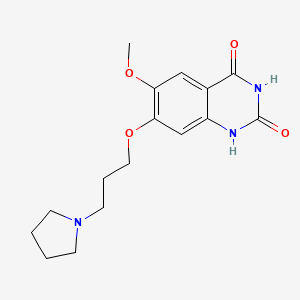

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol

Descripción

Overview of Quinazoline Derivatives in Chemical Research

Quinazoline derivatives represent one of the most extensively studied classes of heterocyclic compounds in contemporary medicinal chemistry research. These bicyclic structures, consisting of a benzene ring fused to a pyrimidine ring, have demonstrated exceptional pharmacological diversity and therapeutic potential across multiple disease categories. The heterocyclic framework of quinazoline compounds provides a unique structural advantage that enables the development of novel drug entities with diverse biological activities. Research communities worldwide have recognized quinazoline scaffolds as privileged structures capable of generating compounds with significant therapeutic value, including antibacterial, antifungal, antimycobacterial, antiviral, anti-protozoal, antimalarial, anticancer, cardiovascular, central nervous system effects, antioxidant, anticonvulsant, analgesic, anti-inflammatory, and anthelmintic activities.

The structural versatility of quinazoline derivatives stems from their capacity to accommodate various substitution patterns, hybrids, and conjugates that can be systematically modified to enhance specific pharmacological properties. Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, the presence of halogen atoms at positions 6 and 8, and substitutions at the 4th position of the quinazoline ring can significantly improve antimicrobial activities. The pharmacological activities of quinazoline and its related scaffolds encompass anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia properties, making them attractive candidates for molecular hybridization technology in drug development. Recent research has demonstrated that quinazoline derivatives function through multiple mechanisms, including inhibition of cholinesterases, beta-amyloid aggregation, oxidative stress, and tau protein, among other protective effects.

Historical Context and Discovery of the Compound

The historical development of quinazoline chemistry can be traced back to early medicinal chemistry research focused on heterocyclic compounds with therapeutic potential. Quinazolinones and quinazolines have gained particular significance in medicinal chemistry due to their broad spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-human immunodeficiency virus, anticancer, and analgesic activities. The systematic exploration of quinazoline derivatives has led to the development of several approved pharmaceutical agents, including prazosin hydrochloride, doxazosine mesylate, and terazosine hydrochloride, which have established the clinical relevance of this chemical class.

The specific compound this compound, with Chemical Abstracts Service number 1320288-29-6, represents a more recent advancement in quinazoline chemistry. This compound exemplifies the sophisticated structural modifications that contemporary medicinal chemists employ to optimize the pharmacological properties of quinazoline scaffolds. The incorporation of a methoxy group at position 6, a pyrrolidinyl propoxy substituent at position 7, and diol functionality at positions 2 and 4 reflects current understanding of structure-activity relationships in quinazoline chemistry. The molecular formula C16H21N3O4 and molecular weight of 319.361 daltons indicate the substantial molecular complexity achieved through these strategic substitutions.

Rationale for Academic Investigation of the Compound

The academic investigation of this compound is fundamentally driven by the established therapeutic potential of quinazoline derivatives and the unique structural features present in this specific compound. The rationale for intensive research into this compound stems from several key factors that distinguish it within the quinazoline family. First, the presence of the methoxy group at position 6 has been associated with enhanced metabolic stability and improved bioavailability in related quinazoline compounds. The incorporation of fluorine-containing or methoxy-containing substituents in quinazoline structures has been shown to improve pharmacological properties by enhancing metabolic stability and bioavailability.

The pyrrolidinyl propoxy substituent at position 7 represents a sophisticated structural modification that may contribute to enhanced target selectivity and improved pharmacokinetic properties. The pyrrolidine ring system is commonly employed in medicinal chemistry to optimize drug-like properties, including solubility, permeability, and metabolic stability. The combination of these structural elements in a single molecule creates opportunities for multifaceted biological activity wherein specific as well as multiple targets may be involved. Recent advances in molecular hybridization technology have demonstrated that combining multiple pharmacophores within quinazoline derivatives can result in lead compounds with enhanced potency and broader therapeutic applications.

The diol functionality at positions 2 and 4 of the quinazoline ring provides additional hydrogen bonding capacity that may enhance binding affinity to biological targets while potentially improving aqueous solubility. Research has demonstrated that quinazoline-2,4-dione derivatives exhibit significant antimicrobial activities against both gram-positive and gram-negative bacterial strains, suggesting that the diol functionality may contribute to biological activity. The compound's structural complexity and the strategic placement of multiple functional groups make it an excellent candidate for investigating structure-activity relationships and for potential development as a research tool or therapeutic agent.

Scope and Structure of the Present Research Outline

The comprehensive investigation of this compound requires a systematic approach that addresses multiple aspects of its chemical and biological properties. The present research outline encompasses a thorough examination of the compound's fundamental characteristics, beginning with detailed molecular and structural analysis. This investigation will provide essential information regarding the compound's physical and chemical properties, including its molecular geometry, electronic structure, and potential conformational flexibility.

The research scope extends to include comprehensive analysis of synthetic methodologies employed in the preparation of this compound, with particular emphasis on the strategic considerations underlying the incorporation of specific functional groups. The investigation will examine the chemical reactivity patterns exhibited by the compound, including potential transformation reactions and stability profiles under various conditions. Given the established biological significance of quinazoline derivatives, the research will also address the potential mechanisms of action and biological activities associated with this specific structural variant.

| Research Component | Investigation Focus | Expected Outcomes |

|---|---|---|

| Molecular Structure Analysis | Detailed structural characterization including stereochemistry and conformational analysis | Complete structural profile with three-dimensional molecular geometry |

| Synthetic Methodology | Examination of preparation routes and optimization strategies | Comprehensive synthetic protocols and yield optimization data |

| Chemical Reactivity | Investigation of transformation reactions and stability profiles | Reactivity patterns and chemical stability assessments |

| Structure-Activity Relationships | Comparison with related quinazoline derivatives | Enhanced understanding of structural contributions to biological activity |

The research framework acknowledges the interdisciplinary nature of quinazoline chemistry, incorporating perspectives from organic chemistry, medicinal chemistry, and pharmaceutical sciences. This comprehensive approach ensures that the investigation captures the full significance of this compound within the broader context of quinazoline research and its potential applications in chemical and pharmaceutical sciences. The systematic analysis will contribute to the growing body of knowledge regarding quinazoline derivatives and may inform future research directions in this important area of chemical investigation.

Propiedades

IUPAC Name |

6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-22-13-9-11-12(17-16(21)18-15(11)20)10-14(13)23-8-4-7-19-5-2-3-6-19/h9-10H,2-8H2,1H3,(H2,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBLLKGGXRMCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCCCN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Aplicaciones Científicas De Investigación

Cancer Therapy

Cediranib has been extensively studied for its potential in treating various types of cancer, including:

- Non-Small Cell Lung Cancer (NSCLC) : Clinical trials have demonstrated that Cediranib can enhance the efficacy of chemotherapy agents in patients with NSCLC by targeting the tumor vasculature .

- Breast Cancer : A pilot study indicated that Cediranib could improve the response to treatment in breast cancer models through its antiangiogenic properties .

Combination Therapies

Cediranib has been evaluated in combination with other therapeutic agents to enhance anticancer efficacy:

- With Radiotherapy : Research suggests that combining Cediranib with radiotherapy can lead to improved tumor control in preclinical models of lung cancer .

- With Chemotherapeutics : Studies have shown that Cediranib can sensitize resistant cancer cells to chemotherapeutic drugs like vincristine and eribulin .

Case Study 1: Efficacy in NSCLC

A clinical trial involving patients with NSCLC assessed the efficacy of Cediranib combined with standard chemotherapy. The results indicated a significant increase in progression-free survival compared to those receiving chemotherapy alone. The study highlighted the importance of targeting the tumor microenvironment to improve therapeutic outcomes .

Case Study 2: Breast Cancer Response

In a study utilizing a xenograft model of breast cancer, researchers combined Cediranib with physiologic imaging techniques to monitor treatment response. The findings suggested that early imaging could predict therapeutic efficacy, emphasizing Cediranib's role in enhancing treatment responses through vascular normalization .

Table 1: Inhibitory Potency of Cediranib on Various Receptors

| Receptor | IC50 (nM) |

|---|---|

| VEGFR1 | 5 |

| VEGFR2 | <1 |

| VEGFR3 | ≤3 |

| c-Kit | 2 |

| PDGFR1 | 5 |

| PDGFR2 | 36 |

| FGFR1 | 26 |

Table 2: Summary of Clinical Trials Involving Cediranib

| Study Type | Cancer Type | Combination Treatment | Key Findings |

|---|---|---|---|

| Phase II Trial | Non-Small Cell Lung Cancer | Chemotherapy | Increased progression-free survival |

| Pilot Study | Breast Cancer | Physiologic Imaging | Early imaging correlated with response |

| Preclinical Study | Lung Cancer | Radiotherapy | Improved tumor control |

Mecanismo De Acción

The mechanism of action of 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain tyrosine kinases, thereby affecting signaling pathways involved in cell growth and proliferation . The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects .

Comparación Con Compuestos Similares

Structural Modifications and Target Specificity

A. Cediranib (AZD2171)

- Structure : 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline .

- Key Differences : Cediranib replaces the 2,4-diol groups with an indole-oxy substituent at position 4.

- Activity : Potent inhibitor of VEGF receptors (VEGFR1-3), with additional activity against KIT and PDGFR. The indole-oxy group enhances hydrophobic interactions in kinase domains .

- Pharmacokinetics : Oral bioavailability due to the pyrrolidinylpropoxy chain improving membrane permeability .

B. Tandutinib (MLN518)

- Structure : 4-[6-Methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl]-N-[4-isopropoxyphenyl]piperazine-1-carboxamide .

- Key Differences : Piperidine replaces pyrrolidine in the propoxy chain, and a piperazine-carboxamide group is appended at position 4.

- Activity : Targets FLT3, PDGFR, and c-KIT. The piperidine group may reduce off-target effects compared to pyrrolidine analogs .

C. UNC0638 Hydrate

- Structure : 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine .

- Key Differences : Incorporates a cyclohexyl group and isopropylpiperidine, increasing steric bulk.

- Activity : Inhibits histone methyltransferases (e.g., G9a/GLP), demonstrating the versatility of quinazoline scaffolds in epigenetic regulation .

Actividad Biológica

6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, also known by its CAS number 1320288-29-6, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C16H21N3O4

- Molecular Weight : 319.36 g/mol

- CAS Number : 1320288-29-6

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Similar quinazoline derivatives have been shown to target various receptor tyrosine kinases (RTKs), including:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- EGFR (Epidermal Growth Factor Receptor)

Biological Activity Data

| Target | IC50 (nM) | Comments |

|---|---|---|

| VEGFR2 | <1 | Highly potent inhibition |

| PDGFR1 | 5 | Significant inhibition observed |

| PDGFR2 | 36 | Moderate inhibition compared to VEGFR |

| c-Kit | 2 | Strong inhibitory effect on c-Kit signaling |

Efficacy Against Cancer Cell Lines

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects across various human cancer cell lines. The following table summarizes findings from studies evaluating the compound's cytotoxicity:

Case Studies

Several studies have highlighted the therapeutic potential of quinazoline derivatives in cancer treatment:

- Study on Quinazoline Derivatives :

-

Cediranib as a Reference Compound :

- Cediranib, a closely related compound, demonstrated potent activity against multiple RTKs and has been studied extensively for its anti-tumor properties. It showed IC50 values in the low nanomolar range against VEGFRs and PDGFRs, providing a benchmark for assessing the activity of similar compounds like this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline-2,4-diol, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization steps. A precursor like 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline ( ) can be synthesized by reacting a chlorinated quinazoline core with 3-(pyrrolidin-1-yl)propanol under reflux conditions in a polar aprotic solvent (e.g., DMF or isopropanol). Hydrolysis of the 4-chloro group to a diol is achieved via acidic or basic conditions. Key intermediates include the chlorinated quinazoline derivative and the pyrrolidinylpropoxy side chain. Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity. For example, δ 3.80–4.47 ppm in 1H-NMR corresponds to methoxy and propoxy groups ( ).

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at 405.1 in ) and detects impurities.

- X-ray Crystallography : Resolves stereochemistry if chiral centers are present.

- Elemental Analysis : Validates empirical formulas (e.g., C16H20ClN3O2 in ).

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Methodological Answer : Quinazoline derivatives often target kinase enzymes (e.g., EGFR or PI3K). The diol and pyrrolidinylpropoxy groups may enhance solubility and binding affinity. Researchers should conduct kinase inhibition assays (e.g., competitive ELISA) and molecular docking studies to validate interactions with ATP-binding domains. Comparative analysis with analogs (e.g., AZD8931 in ) can identify critical pharmacophores .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and purity of the compound?

- Methodological Answer :

- Factorial Design : Use a 2k factorial approach ( ) to test variables like solvent polarity (DMF vs. isopropanol), reaction time (4–12 hours), and temperature (80–120°C).

- Catalyst Screening : Evaluate Pd-based catalysts for coupling steps or phase-transfer catalysts for biphasic reactions.

- Purification Strategies : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water mixtures) to isolate high-purity fractions .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with altered substituents (e.g., replacing pyrrolidine with piperidine in ) and test cytotoxicity (MTT assay) and target inhibition (IC50 via kinase assays).

- Computational Modeling : Use molecular dynamics simulations to predict binding free energy changes. For example, bulkier substituents may sterically hinder kinase binding, while electron-withdrawing groups (e.g., -Cl) could enhance electrophilic interactions .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), assay buffers, and incubation times.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like batch-to-batch compound purity (HPLC data in ).

- Theoretical Frameworks : Link discrepancies to differences in cellular uptake (logP calculations) or metabolic stability (microsomal assays). emphasizes aligning results with kinase inhibition theory .

Methodological Notes

- Experimental Design : Prioritize reproducibility by documenting reaction parameters (e.g., ’s 84% yield under reflux) and using internal standards (e.g., deuterated solvents in NMR).

- Data Interpretation : Cross-validate findings with orthogonal techniques (e.g., LC-MS + elemental analysis) to mitigate instrument-specific biases.

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated compounds in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.